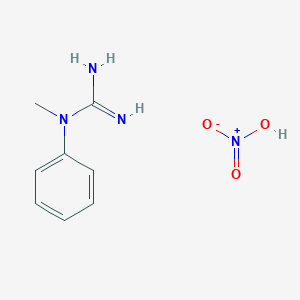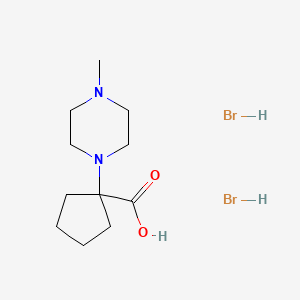
1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrobromide
Overview
Description
“1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrobromide” is a chemical compound with the CAS Number: 1354961-39-9 . It has a molecular weight of 374.12 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is "1-(4-methyl-1-piperazinyl)cyclopentanecarboxylic acid dihydrobromide" . The InChI code for this compound is "1S/C11H20N2O2.2BrH/c1-12-6-8-13 (9-7-12)11 (10 (14)15)4-2-3-5-11;;/h2-9H2,1H3, (H,14,15);2*1H" .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 374.12 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources .Scientific Research Applications
Synthesis of Tricyclic Compounds : A study by Chupakhin et al. (1992) explored the reactions of 7-(X)-substituted ethyl 1-amino-4-oxo-1,4-dihydroquinoline-3-carboxylates with ketones, including the use of 4-methylpiperazin-1-yl as a substituent. This reaction resulted in the synthesis of tricyclic 7-fluoro-4-oxopyrazolo[1,5-a]quinoline-4-carboxylic acids (Chupakhin et al., 1992).
Synthesis of Carboxylic Acid Amides : Koroleva et al. (2011) synthesized new carboxylic acid amides containing an N-methylpiperazine fragment, which included the reaction of 4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride. This research contributes to the development of compounds potentially useful in medicinal chemistry (Koroleva et al., 2011).
Synthesis of Tetrahydroquinoline and Pyridoquinoline Derivatives : Chu and Claiborne (1987) described the synthesis of 7-fluoro-8-(4-methylpiperazin-1-yl)-1,2,3,5-tetrahydro-5-oxopyrrolo[1,2-a]-quinoline-4-carboxylic acid and similar derivatives. These compounds are significant for their potential applications in pharmaceuticals (Chu & Claiborne, 1987).
Nootropic Agents Synthesis : Valenta et al. (1994) explored the transformation of 4-(aminomethyl)-1-benzyl-2-oxopyrrolidine with (4-methylpiperazin-1-yl)carbonyl chloride to create carboxamides, which were tested for nootropic activity. Nootropic agents are known for their potential to enhance cognitive function (Valenta et al., 1994).
Antimicrobial Agent Synthesis : Uno et al. (1989) prepared 1-hydroxypiperazine dihydrochloride and applied it to the synthesis of new pyridone carboxylic acid antibacterial agents, demonstrating potent antibacterial activity. This research highlights the potential of these compounds in the development of new antibiotics (Uno et al., 1989).
properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)cyclopentane-1-carboxylic acid;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.2BrH/c1-12-6-8-13(9-7-12)11(10(14)15)4-2-3-5-11;;/h2-9H2,1H3,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHIAQYATUZYLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2(CCCC2)C(=O)O.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



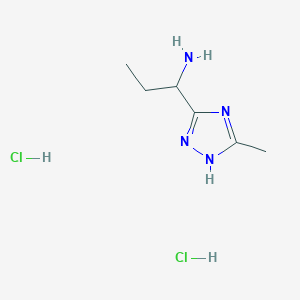

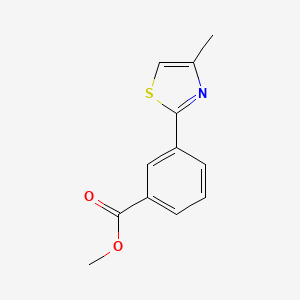

![1-[(1-Aminopropan-2-yl)oxy]-3-chlorobenzene hydrochloride](/img/structure/B1423295.png)
![2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl methanesulfonate](/img/structure/B1423298.png)
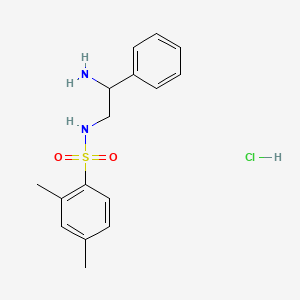

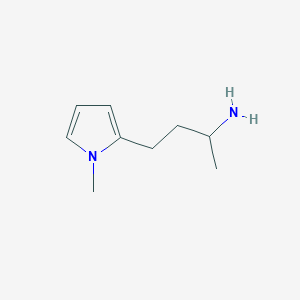

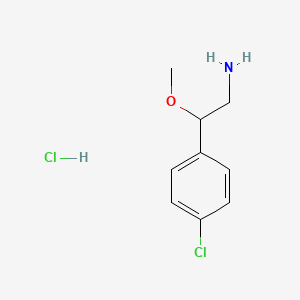
![4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B1423309.png)

